molecular formula C8H4BrFN2 B12960774 2-Bromo-6-fluoroquinazoline

2-Bromo-6-fluoroquinazoline

Cat. No.: B12960774
M. Wt: 227.03 g/mol
InChI Key: QUSHEIZMMSFYQP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the reaction of 2-fluoroaniline with sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide solution. The reaction is carried out at elevated temperatures (180-200°C) and then cooled to room temperature. The resulting product is further treated with anisole and sulfuric acid to obtain this compound .

Industrial Production Methods

For industrial production, the process is optimized to reduce waste and energy consumption. The use of anisole as a solvent in the desulfonation step helps in transferring the sulfonic acid to electron-rich anisole, reducing the desulfonation temperature from 200°C to 50-60°C. This makes the process more energy-efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

2-bromo-6-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H

InChI Key

QUSHEIZMMSFYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)Br

Origin of Product

United States

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